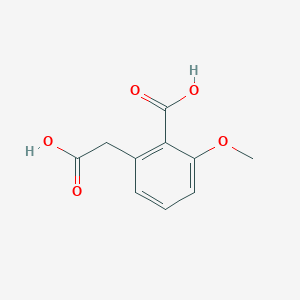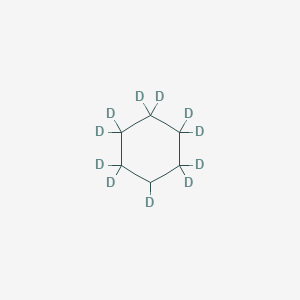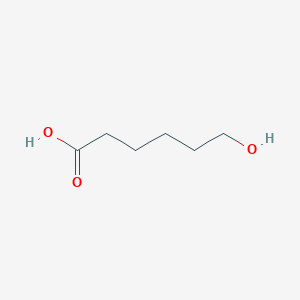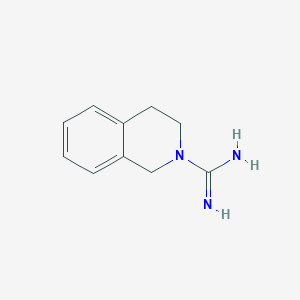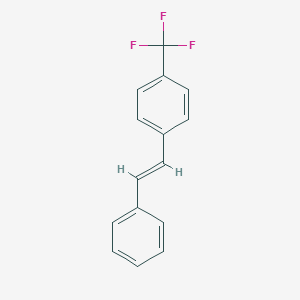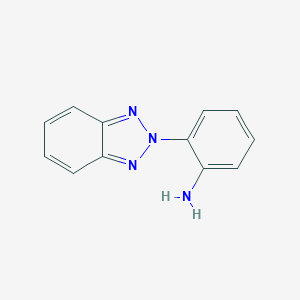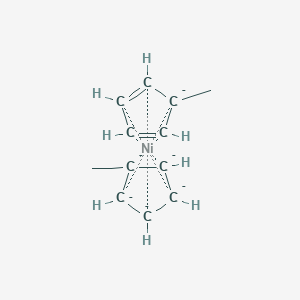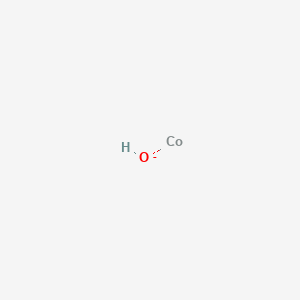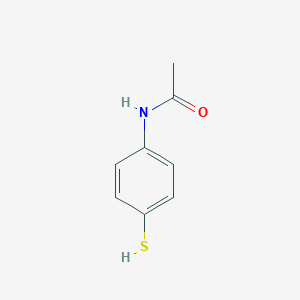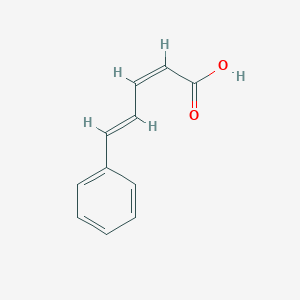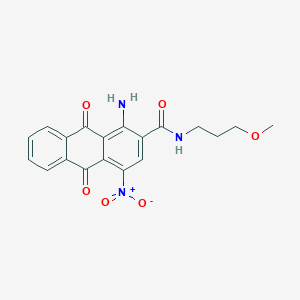
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of anthracene-based molecules, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, migration, and inflammation. For example, in cancer cells, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. In macrophages, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In macrophages, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, it has been shown to protect against oxidative stress-induced cell death. However, the specific biochemical and physiological effects of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 may vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, one limitation of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential therapeutic applications have not been fully explored, which limits its usefulness in drug development.
Direcciones Futuras
There are several future directions for research on 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and toxicity of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in vivo, which could pave the way for its clinical development.
Métodos De Síntesis
The synthesis of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 involves a multi-step process that starts with the preparation of 2-aminoanthraquinone. This compound is then reacted with 3-methoxypropylamine to form the corresponding amide. The amide is then treated with nitric acid and sulfuric acid to introduce a nitro group at position 4 of the anthracene ring. The resulting compound is then reduced to form the final product, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1.
Aplicaciones Científicas De Investigación
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to suppress the migration and invasion of breast cancer cells. In inflammation research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disease research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Propiedades
Número CAS |
1456-63-9 |
|---|---|
Nombre del producto |
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
Fórmula molecular |
C19H17N3O6 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
1-amino-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(22(26)27)14-15(16(12)20)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25) |
Clave InChI |
JEIYUIDTNDWRJV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
SMILES canónico |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Otros números CAS |
1456-63-9 |
Sinónimos |
1-amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



